molecular formula C29H47KO8 B13432442 6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt

6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt

Cat. No.: B13432442
M. Wt: 562.8 g/mol
InChI Key: FBOINNINYGFFNB-JQAZWSCESA-M
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Description

6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt is a chemical compound that serves as an intermediate in the synthesis of various bioactive molecules. It is particularly noted for its role in the production of mupirocin, an antibiotic used to treat bacterial skin infections. The compound’s molecular formula is C29H48O9K, and it is characterized by its complex structure, which includes an isopropylidene group and a potassium salt moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of reactors equipped with temperature and pressure controls to maintain optimal conditions for the synthesis. Purification steps such as crystallization and filtration are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in the biosynthesis of antibiotics like mupirocin.

    Medicine: Research focuses on its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various chemical products and pharmaceuticals

Mechanism of Action

The mechanism of action of 6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt involves its interaction with specific molecular targets. In the case of mupirocin synthesis, the compound acts as a precursor that undergoes enzymatic transformations to produce the active antibiotic. The pathways involved include the inhibition of bacterial protein synthesis by targeting isoleucyl-tRNA synthetase .

Comparison with Similar Compounds

Similar Compounds

    6,7-O-Isopropylidenepseudomonic Acid A: Another intermediate in mupirocin synthesis with a similar structure but different functional groups.

    Allyl 6,7-O-Isopropylidenepseudomonic Acid A: An impurity of mupirocin with distinct chemical properties.

Uniqueness

6,7-O-Isopropylidenepseudomonic Acid C Potassium Salt is unique due to its specific role in the synthesis of mupirocin and its potassium salt form, which imparts distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C29H47KO8

Molecular Weight

562.8 g/mol

IUPAC Name

potassium;9-[(E)-4-[(3aS,4S,7S,7aR)-7-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoyl]oxynonanoate

InChI

InChI=1S/C29H48O8.K/c1-20(18-26(33)34-16-11-9-7-6-8-10-15-25(31)32)17-24-28-27(36-29(4,5)37-28)23(19-35-24)14-12-13-21(2)22(3)30;/h12-13,18,21-24,27-28,30H,6-11,14-17,19H2,1-5H3,(H,31,32);/q;+1/p-1/b13-12+,20-18+;/t21-,22+,23+,24+,27-,28+;/m1./s1

InChI Key

FBOINNINYGFFNB-JQAZWSCESA-M

Isomeric SMILES

C[C@H](/C=C/C[C@H]1CO[C@H]([C@H]2[C@@H]1OC(O2)(C)C)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O.[K+]

Canonical SMILES

CC(C=CCC1COC(C2C1OC(O2)(C)C)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[K+]

Origin of Product

United States

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